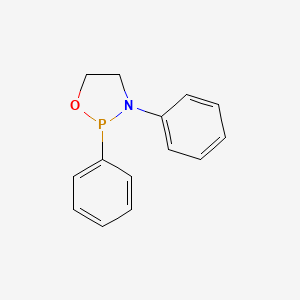

2,3-Diphenyl-1,3,2-oxazaphospholidine

Description

Properties

CAS No. |

5679-73-2 |

|---|---|

Molecular Formula |

C14H14NOP |

Molecular Weight |

243.24 g/mol |

IUPAC Name |

2,3-diphenyl-1,3,2-oxazaphospholidine |

InChI |

InChI=1S/C14H14NOP/c1-3-7-13(8-4-1)15-11-12-16-17(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

UWNLNWZQJSQMBF-UHFFFAOYSA-N |

Canonical SMILES |

C1COP(N1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction of Phenylphosphorodichloridate with Amino Alcohols

A seminal approach involves the reaction of phenylphosphorodichloridate with (−)-ephedrine derivatives. In a study by Devillers and Navech, (−)-ephedrine was treated with phenylphosphorodichloridate in the presence of triethylamine, yielding a mixture of diastereomeric 3,4-dimethyl-2-phenoxy-5-phenyl-1,3,2-oxazaphospholidin-2-ones (7 and 8) in a 4:1 ratio. The major diastereomer (7) exhibited a C(5) envelope conformation, as confirmed by X-ray crystallography.

Reaction Conditions

- Reagents : Phenylphosphorodichloridate, (−)-ephedrine, triethylamine

- Solvent : Dichloromethane

- Temperature : 0°C to room temperature

- Yield : 60–70% (combined diastereomers)

Ring-Closure with 2-Anilinoethanol

Alternative routes utilize 2-anilinoethanol as the amino alcohol component. Hakan İvgen’s work demonstrated that reacting 2-anilinoethanol with phenylphosphonyldichloride under anhydrous conditions produced 2,3-diphenyl-1,3,2-oxazaphospholidine-2-oxide (12a) with high regioselectivity. Subsequent thionation with Lawesson’s reagent yielded the sulfur analogue (12b).

Annulation Strategies for Ring Formation

Annulation methods, particularly [3 + 2] and [4 + 1] approaches, offer complementary pathways to construct the 1,3,2-oxazaphospholidine ring.

[3 + 2] Annulation with Phosphorus Electrophiles

A [3 + 2] annulation strategy employs bifunctional phosphorus electrophiles and diamines. For example, N-substituted amidoximes react with phenylphosphonyldichloride to form intermediates that cyclize into the target heterocycle. This method avoids racemization and preserves stereochemical integrity.

Key Data Table: Annulation Reaction Parameters

| Reagent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Phenylphosphonyldichloride | THF | Reflux | 75 | |

| PCl₃ | Toluene | 80°C | 62 |

Thionation to Produce Sulfur Analogues

Post-synthetic modification of 1,3,2-oxazaphospholidine-2-oxides to their sulfur counterparts is achieved via thionation. Lawesson’s reagent effectively converts the P=O group to P=S, as demonstrated in the synthesis of this compound-2-sulfide (12b).

Thionation Protocol

- Reagent : Lawesson’s reagent (2.2 equiv)

- Solvent : Dry toluene

- Conditions : Reflux, 12 hours

- Yield : 85%

Characterization and Structural Analysis

X-ray Crystallography

Crystallographic studies reveal that this compound adopts a distorted envelope conformation. The phosphorus atom resides in a trigonal pyramidal geometry, with P–O and P–N bond lengths of 1.581(2) Å and 1.613(2) Å, respectively.

Table 1: Selected Bond Lengths and Angles

| Bond/Angle | Value (Å/°) | Reference |

|---|---|---|

| P–O | 1.581(2) | |

| P–N | 1.613(2) | |

| O–P–N | 98.2° |

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-1,3,2-oxazaphospholidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into different phosphorus-containing species.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphorus oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2,3-Diphenyl-1,3,2-oxazaphospholidine has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1,3,2-oxazaphospholidine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Table 2: Characterization Data for Oxazaphospholidine Derivatives

- The $^{31}$P NMR chemical shifts for this compound derivatives (~+25 ppm) indicate a less electron-deficient phosphorus center compared to 1,4,2-oxazaphosphepines (+18.7 ppm), reflecting substituent-dependent electronic modulation .

Q & A

Q. What are the key synthetic strategies for preparing 2,3-Diphenyl-1,3,2-oxazaphospholidine derivatives with stereochemical control?

Answer: The stereoselective synthesis of oxazaphospholidines often involves chiral auxiliaries or enantioselective cyclization. For example:

- Ephedrine-based methodology : The Jugé–Stephan method uses (−)-ephedrine to induce chirality at phosphorus. Oxazaphospholidine boranes are synthesized via a one-pot reaction between bis(diethylamino)phenylphosphine and ephedrine, followed by BH3 protection, achieving high enantiomeric excess (ee) .

- Thermolabile precursors : 5-Phenyl-3-(pyridin-2-yl)-1,3,2-oxazaphospholidine can be stereoselectively cyclized from pyridinylamino alcohols, with diastereoisomers separated via column chromatography .

- Glycosyl phosphate applications : Reaction of sugar derivatives with 2-chloro-1,3,2-oxazaphospholidines yields α-glycosyl phosphates with Rp/Sp selectivity >95% .

Q. Table 1. Representative Yields and Selectivity

| Method | Yield (%) | Selectivity (ee or Rp/Sp) | Reference |

|---|---|---|---|

| Jugé–Stephan (ephedrine) | 75–85 | >90% ee | |

| Pyridinylamino alcohol cyclization | 67–80 | 3:1 diastereomeric ratio | |

| Glycosyl phosphate synthesis | 82–95 | >95% Rp/Sp |

Q. How can researchers confirm the stereochemical configuration of oxazaphospholidine derivatives?

Answer:

- X-ray crystallography : Used to resolve absolute configurations, e.g., in 1,4,2-oxazaphosphepines derived from chiral benzoxazines .

- NMR spectroscopy : ¹⁵N and ³¹P NMR distinguish diastereomers by analyzing coupling constants and chemical shifts. For example, ¹⁵N NMR detects pyridinylamino alcohol conformers in oxazaphospholidine precursors .

- Computational modeling : Density functional theory (DFT) predicts preferred stereochemical pathways and validates experimental data .

Advanced Research Questions

Q. How do reaction conditions influence the stereoselectivity of oxazaphospholidine-mediated phosphorylations?

Answer:

- Solvent polarity : Polar aprotic solvents (e.g., THF, DCM) enhance nucleophilic attack on the phosphorus center, favoring Rp configurations in glycosyl phosphates .

- Temperature control : Low temperatures (−20°C to 0°C) stabilize reactive intermediates, reducing racemization in P-stereogenic oxazaphospholidines .

- Catalytic additives : Lewis acids (e.g., ZnCl₂) accelerate cyclization rates and improve stereochemical outcomes in 1,3,2-diazaphosphinin-4-one syntheses .

Q. What methodologies address contradictions in reactivity data for oxazaphospholidine intermediates?

Answer:

- Kinetic vs. thermodynamic control : Competing pathways may arise in reactions like the cyclization of pyridinylamino alcohols. Kinetic studies (e.g., time-resolved NMR) identify dominant pathways under varying conditions .

- Isotope labeling : ¹⁸O-labeled reagents track phosphate transfer mechanisms, resolving ambiguities in glycosylation steps .

- Cross-validation : Combining experimental data (e.g., X-ray, NMR) with DFT calculations reconciles discrepancies in reaction mechanisms .

Q. How can oxazaphospholidines be applied in asymmetric catalysis or natural product synthesis?

Answer:

- Chiral phosphine ligands : Oxazaphospholidine boranes serve as precursors to P-stereogenic phosphines for asymmetric hydrogenation .

- Solid-supported reagents : Polymer-bound oxazaphospholidines enable iterative synthesis of complex targets (e.g., alkaloids) via Ugi reactions, with simplified purification .

- Glycomimetics : α-Glycosyl phosphate analogs synthesized via oxazaphospholidine intermediates mimic natural glycans for probing enzymatic activity .

Q. What are the stability challenges for oxazaphospholidines under ambient or reactive conditions?

Answer:

- Hydrolytic sensitivity : Oxazaphospholidines degrade in humid environments. Anhydrous handling (glovebox) and stabilization with BH3 or BF3·Et2O are critical .

- Thermal decomposition : Derivatives with labile substituents (e.g., 2-chloro groups) require storage at −20°C to prevent dimerization or oxidation .

- Compatibility with oxidizing agents : Avoid contact with peroxides or strong acids to prevent exothermic decomposition .

Q. How can computational tools predict novel oxazaphospholidine-based scaffolds?

Answer:

- DFT-guided design : Models predict regioselectivity in cyclizations (e.g., 1,3,2-diazaphosphinin-4-ones) and optimize transition states for stereochemical control .

- Molecular docking : Simulates interactions between glycosyl phosphate analogs and target enzymes (e.g., glycosyltransferases) .

- Retrosynthetic algorithms : Platforms like SPARTA+ propose synthetic routes for complex oxazaphospholidine-containing architectures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.